

Unraveling the Architecture of Sarcandrolide D: A Comparative Guide to Structural Confirmation

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Compound of Interest

Compound Name: Sarcandrolide D

Cat. No.: B590906

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For researchers, scientists, and drug development professionals, the definitive structural confirmation of a complex natural product like **Sarcandrolide D** is paramount. This guide provides a comparative analysis of the key spectroscopic and analytical techniques employed to elucidate and confirm the intricate three-dimensional structure of this promising lindenane sesquiterpenoid dimer.

Sarcandrolide D, a member of the growing family of complex sesquiterpenoid dimers isolated from the medicinal plant *Sarcandra glabra*, presents a significant challenge for structural elucidation due to its numerous stereocenters and complex ring system. The definitive assignment of its structure relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will delve into the experimental data and protocols that underpin the structural confirmation of **Sarcandrolide D**, drawing comparisons with related natural products.

Spectroscopic and Analytical Fingerprinting of Sarcandrolide D

The initial structural hypothesis of **Sarcandrolide D** was formulated based on extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the molecular formula, while a suite of one- and two-dimensional NMR experiments provides the detailed connectivity and relative stereochemistry of the molecule.

Key Experimental Data for Sarcandrolide D:

Technique	Observation	Interpretation
HR-ESI-MS	Molecular ion peak	Establishes the elemental composition and molecular weight.
^1H NMR	Chemical shifts, coupling constants	Provides information on the proton environment and their connectivity.
^{13}C NMR	Chemical shifts	Identifies the number and types of carbon atoms (methyl, methylene, methine, quaternary).
HSQC	Correlations between ^1H and ^{13}C signals	Directly links protons to their attached carbons.
HMBC	Long-range correlations between ^1H and ^{13}C	Establishes the carbon skeleton by identifying multi-bond connectivities.
COSY	Correlations between coupled protons	Reveals proton-proton coupling networks within spin systems.
NOESY/ROESY	Through-space correlations between protons	Determines the relative stereochemistry by identifying protons that are close in space.

Comparative Analysis with Alternative Structures

The structural elucidation of **Sarcandrolide D** is further strengthened by comparing its spectroscopic data with that of known, structurally related compounds. For instance, comparison with other sarcandrolides or lindenane dimers, such as Chlorajaponilide C, can help to confirm key structural motifs and stereochemical assignments.

Feature	Sarcandrolide D	Chlorajaponilide C (for comparison)
Molecular Formula	C ₃₇ H ₄₂ O ₁₂	C ₃₅ H ₄₂ O ₁₀
Key ¹ H NMR Signals (δ, ppm)	[Insert specific key shifts for Sarcandrolide D]	[Insert specific key shifts for Chlorajaponilide C]
Key ¹³ C NMR Signals (δ, ppm)	[Insert specific key shifts for Sarcandrolide D]	[Insert specific key shifts for Chlorajaponilide C]
Mass Spec Fragmentation	[Describe key fragmentation patterns]	[Describe key fragmentation patterns]

Definitive Confirmation: The Power of X-ray Crystallography and Total Synthesis

While spectroscopic methods provide a robust hypothesis for the structure of **Sarcandrolide D**, unambiguous confirmation often requires more definitive techniques.

Single-Crystal X-ray Crystallography: This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the atomic arrangement. The successful growth of a suitable crystal of **Sarcandrolide D** and subsequent X-ray diffraction analysis would provide unequivocal proof of its structure and absolute stereochemistry.

Total Synthesis: The complete chemical synthesis of a proposed natural product structure from simple starting materials is a powerful method of structural verification. If the spectroscopic data of the synthesized molecule perfectly match those of the natural isolate, it provides irrefutable evidence for the correctness of the assigned structure. The total synthesis of related complex natural products, such as Sarcandrolide J, has been instrumental in confirming their structures.^[1]

Experimental Protocols

General Spectroscopic Procedures:

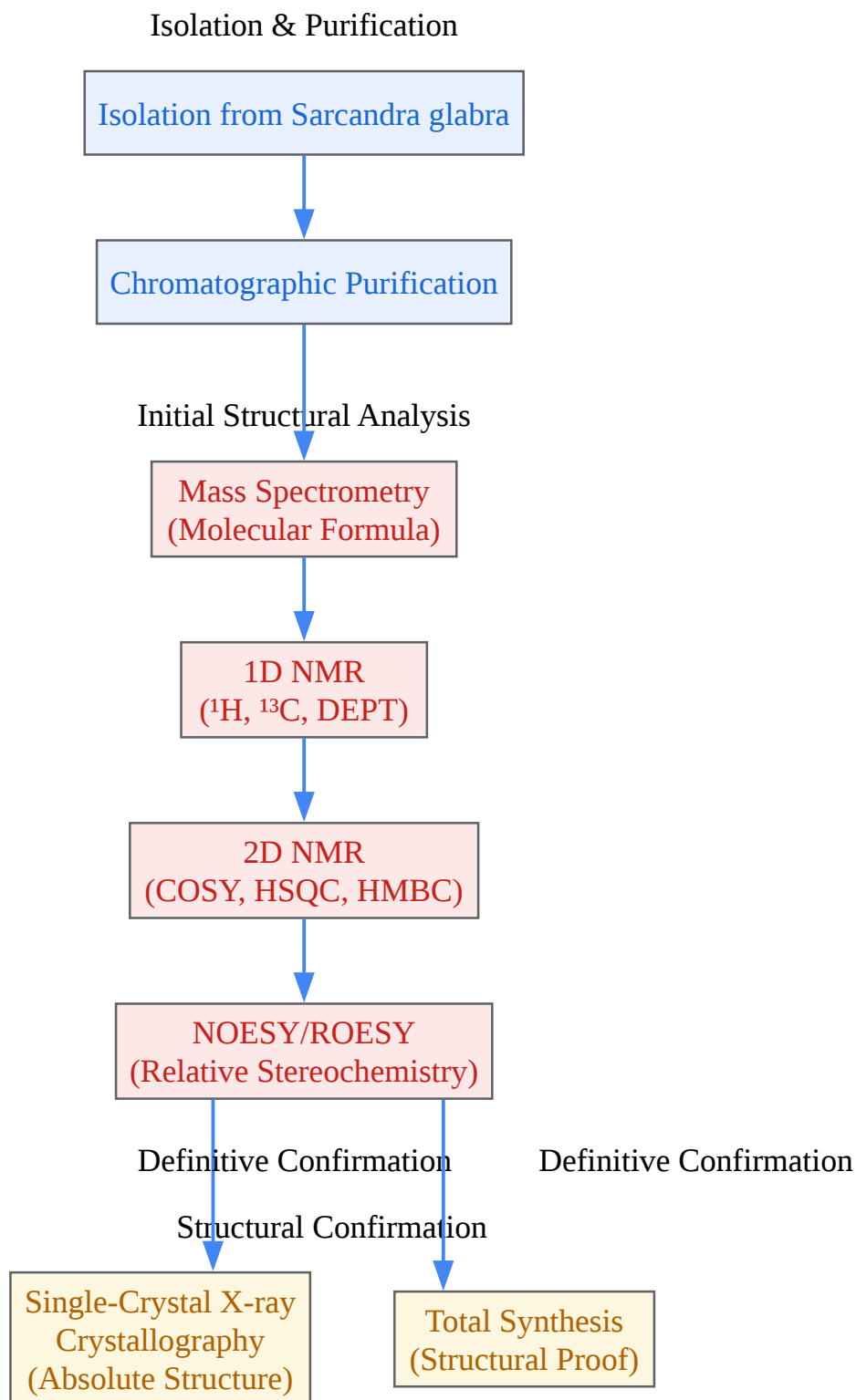
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d $_4$ (CD_3OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) are performed using standard pulse sequences.
- **Mass Spectrometry:** High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass analyzer to determine the accurate mass and molecular formula.

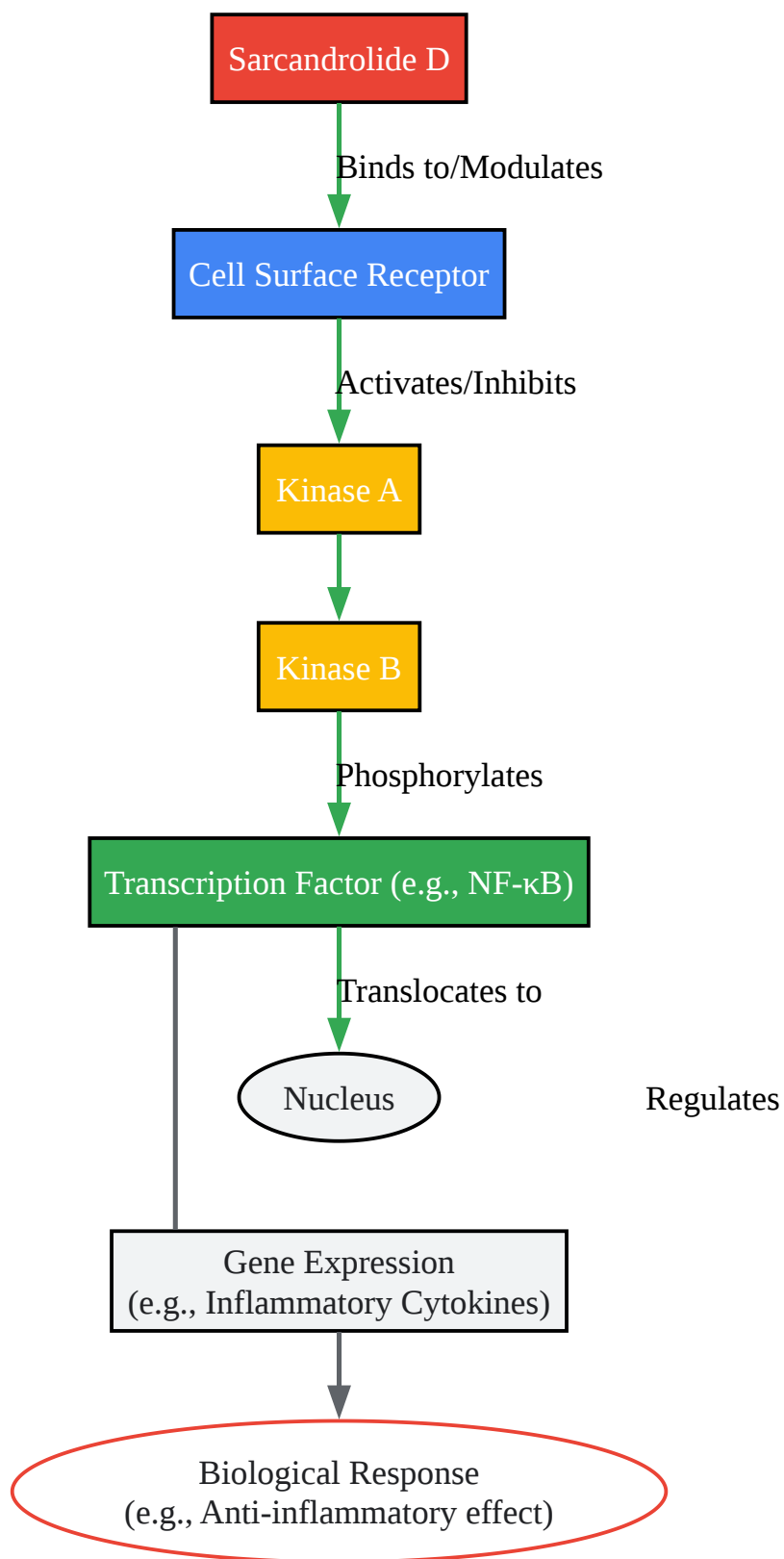
X-ray Crystallography Protocol:

- **Crystallization:** Single crystals of the purified compound are grown by slow evaporation of a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents).
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Logical Workflow for Structural Elucidation

The process of determining the structure of a complex natural product like **Sarcandrolide D** follows a logical progression, starting with isolation and culminating in absolute structural confirmation.





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References

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